
N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid, also known as methotrexate, is a widely used chemotherapeutic agent for the treatment of various cancers and autoimmune diseases. It was first synthesized in the 1940s and has since been extensively studied for its mechanism of action and therapeutic applications.
作用机制
Methotrexate works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. By blocking this enzyme, N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid prevents the formation of new cells, particularly cancer cells and immune cells. This mechanism of action is highly specific and has been extensively studied in both in vitro and in vivo models.
Biochemical and Physiological Effects:
Methotrexate has a range of biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. It can also cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. However, these side effects are generally manageable and do not limit the use of N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid in clinical practice.
实验室实验的优点和局限性
Methotrexate has several advantages for use in laboratory experiments. It is highly specific in its mechanism of action and can be used to selectively target cancer cells and immune cells. It is also relatively easy to administer and can be given orally or intravenously. However, N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid has limitations in laboratory experiments, particularly in terms of its toxicity and potential side effects. Careful consideration must be given to the dosage and duration of treatment to avoid adverse effects.
未来方向
There are several future directions for research on N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Another area of interest is the identification of biomarkers that can predict response to N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid treatment, which could improve patient outcomes and reduce the risk of adverse effects. Finally, there is ongoing research into the use of N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
合成方法
Methotrexate is synthesized through a multistep process that involves the condensation of p-aminobenzoic acid with glycine, followed by the addition of glutamic acid and the final attachment of the pteridine ring. The process is complex and requires careful control of reaction conditions to yield a high-quality product.
科学研究应用
Methotrexate has been extensively studied for its efficacy in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Scientific research has shown that N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid works by inhibiting the synthesis of DNA and RNA, thereby preventing the growth and replication of cancer cells and immune cells.
属性
CAS 编号 |
122594-35-8 |
|---|---|
产品名称 |
N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid |
分子式 |
C21H23N7O5 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)propyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(14-9-24-18-16(25-14)17(22)27-21(23)28-18)8-11-2-4-12(5-3-11)19(31)26-13(20(32)33)6-7-15(29)30/h2-5,9-10,13H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,13-/m0/s1 |
InChI 键 |
SEJWECNFKLVVFC-HQVZTVAUSA-N |
手性 SMILES |
CC(CC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
规范 SMILES |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
同义词 |
9-methyl-10-deazaminopterin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





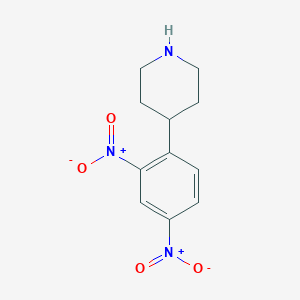
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
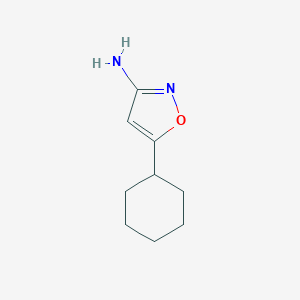
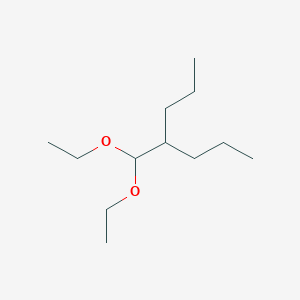
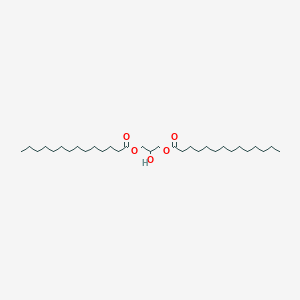

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
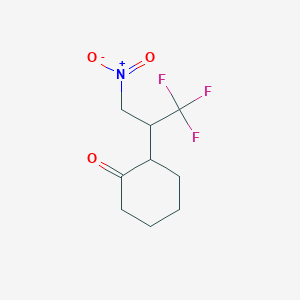
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)